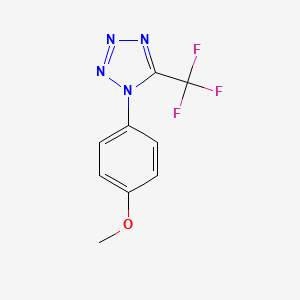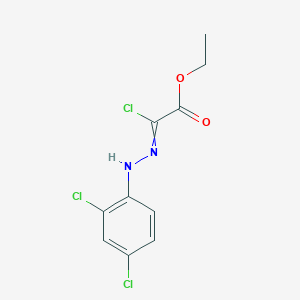
8-fluoro-5-methyl-2,3-dihydroisoquinolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-fluoro-5-methyl-2,3-dihydroisoquinolin-3-one is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids. The incorporation of a fluorine atom into the isoquinoline structure often enhances the biological activity and provides unique properties to the compound .
Vorbereitungsmethoden
The synthesis of 8-fluoro-5-methyl-2,3-dihydroisoquinolin-3-one can be achieved through various methods. One common approach involves the direct introduction of a fluorine atom onto the isoquinoline ring. This can be done using fluorinating agents such as tetraalkylammonium fluorides or inorganic fluoride salts . Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods may involve large-scale synthesis using these or similar routes, optimized for yield and purity.
Analyse Chemischer Reaktionen
8-fluoro-5-methyl-2,3-dihydroisoquinolin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroisoquinolines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-fluoro-5-methyl-2,3-dihydroisoquinolin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Wirkmechanismus
The mechanism of action of 8-fluoro-5-methyl-2,3-dihydroisoquinolin-3-one involves its interaction with specific molecular targets. For example, in antibacterial applications, fluorinated isoquinolines can inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to cell death . The exact pathways and molecular targets may vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
8-fluoro-5-methyl-2,3-dihydroisoquinolin-3-one can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:
8-Fluoroisoquinoline: Another fluorinated isoquinoline with similar bioactivities.
5-Methylisoquinoline: A non-fluorinated analog that lacks the unique properties conferred by the fluorine atom.
Fluoroquinolones: A class of compounds known for their broad-spectrum antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H8FNO |
|---|---|
Molekulargewicht |
177.17 g/mol |
IUPAC-Name |
8-fluoro-5-methyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C10H8FNO/c1-6-2-3-9(11)8-5-12-10(13)4-7(6)8/h2-5H,1H3,(H,12,13) |
InChI-Schlüssel |
DCNRUBABDYBWNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C2=CNC(=O)C=C12)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2-Nitrophenyl)oxazolo[5,4-b]pyridine](/img/structure/B8569707.png)






![Benzene, [(2-chloro-1,1,2-trifluoroethyl)thio]-](/img/structure/B8569775.png)


